FPRL1 Agonist Potency: Differentiating the Methylene-Spacer Series from Direct-Linked Analogs
The target compound features a methylene spacer between the pyrrolidinone ring and the urea nitrogen, a critical structural feature distinguishing it from earlier-generation FPRL1 agonists where the urea is directly attached to the pyrrolidine ring. In the patent family (US 10,252,992 B2), the methylene-containing series demonstrated FPRL1 agonist activity (EC50) in the low nanomolar range (typically <100 nM) in calcium mobilization assays, whereas several direct-linked analogs showed EC50 values an order of magnitude higher or were inactive [1]. This spacer is believed to optimize the orientation of the 2,6-difluorophenyl group within the FPRL1 binding pocket, enhancing receptor activation efficacy [1].
| Evidence Dimension | FPRL1 agonist potency (EC50) in calcium mobilization assay |
|---|---|
| Target Compound Data | EC50 <100 nM (inferred for methylene-spacer series from patent SAR tables) |
| Comparator Or Baseline | Direct-linked analog (e.g., 1-(4-chlorophenyl)-3-[...]-2-oxopyrrolidin-3-yl]urea): EC50 >1000 nM or inactive |
| Quantified Difference | ≥10-fold improvement in potency attributable to the methylene spacer |
| Conditions | Human FPRL1-transfected cells; calcium mobilization assay (FLIPR); patent SAR data |
Why This Matters
A 10-fold or greater difference in potency directly impacts the required compound concentration in cellular assays, influencing both cost per experiment and the risk of off-target effects at higher concentrations.
- [1] US Patent 10,252,992 B2. Urea derivative or pharmacologically acceptable salt thereof. Filed Nov 27, 2014, and issued Apr 9, 2019. SAR discussion and exemplary biological data for methylene-spacer series. View Source
